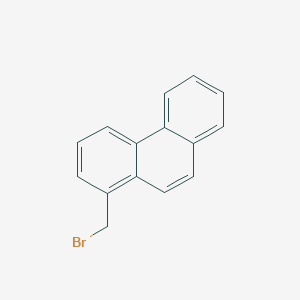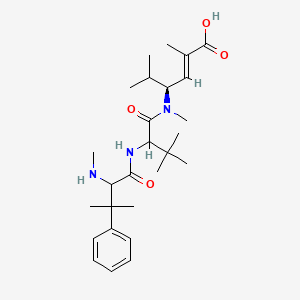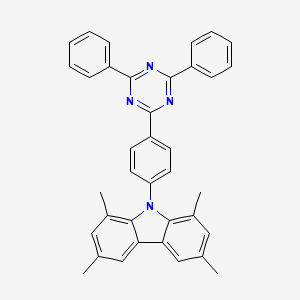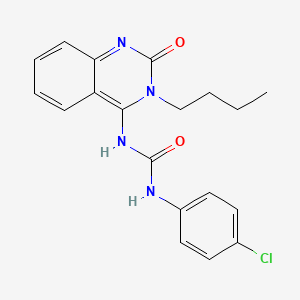
S-(1,2-dichlorovinyl)-glutathione;DCVG
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(1,2-dichlorovinyl)-glutathione is a metabolite derived from trichloroethylene, a widely used industrial solvent. This compound is formed through the conjugation of trichloroethylene with glutathione, a process that occurs in the liver. S-(1,2-dichlorovinyl)-glutathione is known for its nephrotoxic properties, meaning it can cause damage to the kidneys .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(1,2-dichlorovinyl)-glutathione typically involves the reaction of trichloroethylene with glutathione in the presence of enzymes such as glutathione S-transferase. This reaction can be carried out under physiological conditions, with the enzyme catalyzing the conjugation process .
Industrial Production Methods
Industrial production of S-(1,2-dichlorovinyl)-glutathione is not common due to its toxic nature. it can be synthesized in laboratory settings for research purposes using standard biochemical techniques involving the use of trichloroethylene and glutathione .
Análisis De Reacciones Químicas
Types of Reactions
S-(1,2-dichlorovinyl)-glutathione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and other oxidized metabolites.
Reduction: Reduction reactions can convert it back to its parent compounds.
Substitution: It can undergo substitution reactions where the dichlorovinyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of S-(1,2-dichlorovinyl)-glutathione include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products Formed
The major products formed from the reactions of S-(1,2-dichlorovinyl)-glutathione include various oxidized and reduced metabolites, which can further undergo conjugation with other biomolecules .
Aplicaciones Científicas De Investigación
S-(1,2-dichlorovinyl)-glutathione has several scientific research applications:
Chemistry: It is used to study the mechanisms of glutathione conjugation and the metabolic pathways of trichloroethylene.
Biology: Researchers use this compound to investigate the effects of environmental toxins on cellular processes, particularly in the kidneys.
Medicine: It serves as a model compound to understand the nephrotoxic effects of trichloroethylene and related compounds.
Industry: While not widely used in industry, it is important in environmental studies to assess the impact of industrial solvents on human health .
Mecanismo De Acción
S-(1,2-dichlorovinyl)-glutathione exerts its effects primarily through its metabolism in the kidneys. It is metabolized by the enzyme cysteine conjugate β-lyase to form reactive intermediates that can cause cellular damage. These intermediates can induce oxidative stress, leading to lipid peroxidation and apoptosis in renal cells .
Comparación Con Compuestos Similares
Similar Compounds
S-(1,2-dichlorovinyl)-L-cysteine: Another metabolite of trichloroethylene, known for its nephrotoxic effects.
N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine: A urinary metabolite used as a biomarker for trichloroethylene exposure
Uniqueness
S-(1,2-dichlorovinyl)-glutathione is unique due to its specific formation pathway involving glutathione conjugation. This pathway is crucial for detoxifying trichloroethylene, but it also leads to the formation of nephrotoxic metabolites, highlighting the dual role of glutathione in detoxification and toxicity .
Propiedades
Fórmula molecular |
C12H17Cl2N3O6S |
|---|---|
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
2-amino-5-[[1-(carboxymethylamino)-3-(1,2-dichloroethenylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H17Cl2N3O6S/c13-3-8(14)24-5-7(11(21)16-4-10(19)20)17-9(18)2-1-6(15)12(22)23/h3,6-7H,1-2,4-5,15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23) |
Clave InChI |
IXARYIJEQUJTIZ-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14114726.png)

![2-[[(4-Bromophenyl)sulfonyl]methyl]-3H-pyrrolo[1,2-a]imidazol-3-one](/img/structure/B14114758.png)

![(E)-1-[4-(4-chlorophenoxy)-3-nitrophenyl]-N-methoxymethanimine](/img/structure/B14114771.png)
![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14114778.png)




![1H-Indene-1-acetic acid, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-, Methyl ester](/img/structure/B14114791.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14114793.png)
